molecular formula C11H11FO4 B8295340 2-(4-Fluorophenyl)-2-methylbutanedioic Acid

2-(4-Fluorophenyl)-2-methylbutanedioic Acid

Cat. No. B8295340
M. Wt: 226.20 g/mol
InChI Key: YOXCYPSYZAARAC-UHFFFAOYSA-N
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Patent
US04524206

Procedure details

A solution of the diacid prepared in Example 3 (7 g, 0.034 mole) in 18 g of acetic anhydride was refluxed for 3 hours producing a light brown solution. The reaction mixture was concentrated in vacuo to the product as a syrup. This syrupy anhydride may be used without further purification or purified by distillation.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:16])([CH2:12][C:13]([OH:15])=[O:14])[C:9](O)=[O:10])=[CH:4][CH:3]=1>C(OC(=O)C)(=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:16])[CH2:12][C:13](=[O:15])[O:14][C:9]2=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)(CC(=O)O)C
Name
Quantity
18 g
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing a light brown solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to the product as a syrup
CUSTOM
Type
CUSTOM
Details
This syrupy anhydride may be used without further purification
DISTILLATION
Type
DISTILLATION
Details
purified by distillation

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1(C(=O)OC(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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